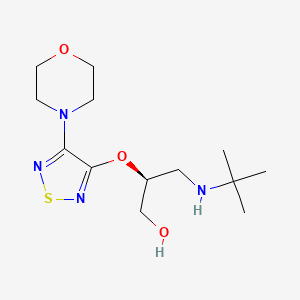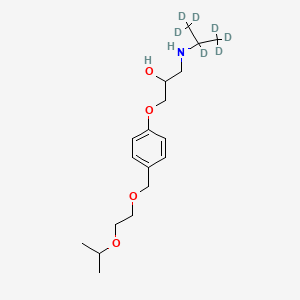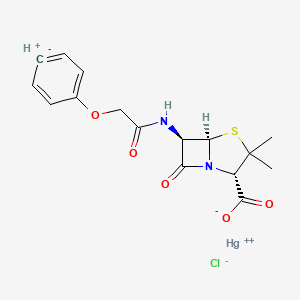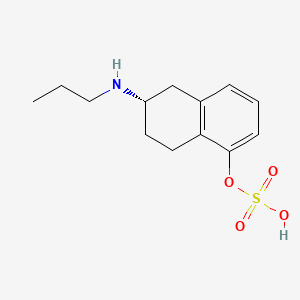
N-Acetyl Glyphosate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Determination of Glyphosate and its Metabolites in Soybean Extracts
“N-Acetyl Glyphosate-d3” is used in the determination of glyphosate, glufosinate, and their relevant metabolites in soybean extracts . This method is suitable for monitoring compliance with Maximum Residue Limits (MRLs) or tolerances .
Use in Genetically Modified (GM) Crops
In GM crops, a deactivation pathway converts glyphosate to the N-acetyl glyphosate and N-acetyl AMPA metabolites . Omitting these from risk assessments could potentially lead to an underestimate of the frequency .
Direct Analysis in Food
A direct method with LC/MS/MS using triple quadrupole technology was developed to provide the sensitivity and selectivity needed for low ppb detection of glyphosate and its metabolites AMPA, HEPA, and MPPA, along with glufosinate and its metabolite N-acetyl glufosinate in food .
Monitoring Compliance with US Tolerance Levels
The US tolerance of 30 mg/kg for glyphosate in soybean is determined by measuring glyphosate and its metabolite N-acetyl-glyphosate . This is calculated as the stoichiometric equivalent of glyphosate .
Analysis of Polar Anionic Pesticides
“N-Acetyl Glyphosate-d3” is used in the analysis of polar anionic pesticides . This helps in enhanced monitoring and analysis of these pesticides .
Use in Ion Exchange LC/MS/MS
“N-Acetyl Glyphosate-d3” is used in ion exchange LC/MS/MS for the analysis of glyphosate, its major metabolite, plus six other metabolites and polar pesticides . This method provides the sensitivity needed for low ppb level for food and even lower levels for environmental water analysis .
作用機序
Target of Action
N-Acetyl Glyphosate-d3, like its parent compound Glyphosate, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
N-Acetyl Glyphosate-d3 inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition leads to a deficiency in the production of essential aromatic amino acids, which are vital for protein synthesis and plant growth . The fast herbicidal action of Glyphosate is triggered by reactive oxygen species (ROS), and this action is light-dependent .
Biochemical Pathways
The disruption of the shikimate pathway affects downstream processes, including the synthesis of proteins, phenylpropanoids, and other aromatic compounds . The inhibition of EPSPS leads to an accumulation of shikimate and depletion of chorismate, the precursor of aromatic amino acids . This disruption can also lead to an increase in the production of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate .
Pharmacokinetics
It is known that glyphosate and its metabolites are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted . N-Acetyl Glyphosate-d3 is expected to have similar properties.
Result of Action
The inhibition of the shikimate pathway by N-Acetyl Glyphosate-d3 leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant. In genetically modified plants, the metabolic patterns for Glyphosate are driven by the modifications introduced into the genome of the plant, resulting in additional significant metabolites .
Action Environment
The action, efficacy, and stability of N-Acetyl Glyphosate-d3 can be influenced by various environmental factors. It is known that Glyphosate’s action is light-dependent , suggesting that sunlight may play a role in the efficacy of N-Acetyl Glyphosate-d3 as well.
特性
IUPAC Name |
2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746940 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346604-36-1 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

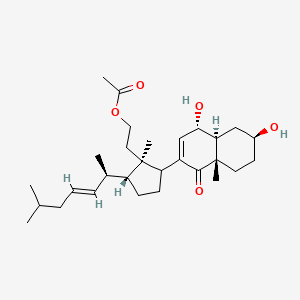


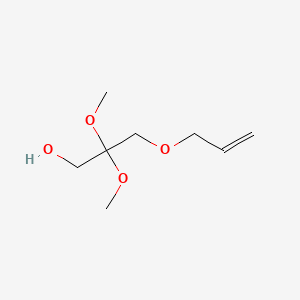

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
